molecular formula C11H19NO4 B1376528 (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid CAS No. 1018818-04-6

(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid

Cat. No. B1376528
CAS RN: 1018818-04-6
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, also known as Boc-MPAC, is a chiral building block used in organic synthesis. It is a versatile compound that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the synthesis of peptides. Boc-MPAC is a highly useful compound due to its ability to be used as a building block in a variety of reactions, and its ability to be used in a variety of laboratory experiments. This makes it an invaluable tool in the field of organic synthesis.

Scientific Research Applications

Enzyme-Catalyzed Synthesis

A study by Aurell et al. (2014) developed a synthesis for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the use of enzyme-catalyzed regioselective lactamization. This process, utilizing SpinChem rotating flow cell technology, demonstrates the compound's role in simplifying enzyme recycling and work-up processes in the synthesis of complex organic compounds Aurell, Karlsson, Pontén, & Andersen, 2014.

Peptide Mimicry and Conformation Analysis

Dietrich and Lubell (2003) explored the synthesis of enantiopure pyrrolizidinone amino acid as a conformationally rigid dipeptide surrogate. Their work demonstrates the compound's application in studying conformation-activity relationships of biologically active peptides, furthering our understanding of peptide mimicry and structure-based drug design Dietrich & Lubell, 2003.

Stereoselectivity in Synthesis

Jagtap et al. (2016) reported on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the stereoselective preparation and the influence of substituents on reaction outcomes. This study underscores the compound's utility in achieving precise control over stereoselectivity, a crucial aspect in the synthesis of chiral molecules Jagtap, Rizvi, Dangat, & Pardeshi, 2016.

Redox-active Amino Acid Synthesis

McCafferty et al. (1995) focused on synthesizing redox-active amino acids for incorporation into peptide assemblies. Their work highlights the importance of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in the study of photoinitiated electron or energy transfer within peptide frameworks, offering insights into the synthesis of light-harvesting peptides McCafferty, Bishop, Wall, Hughes, Mecklenberg, Meyer, & Erickson, 1995.

Chemical Group Migration Studies

Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration, providing a mechanistic insight into this intramolecular process. This study demonstrates the compound's role in understanding chemical group migrations, which are pivotal in organic synthesis and modification of molecular structures Xue & Silverman, 2010.

properties

IUPAC Name

(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.